molecular formula C17H17N5O2 B2767366 N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide CAS No. 321385-50-6

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide

Cat. No.: B2767366
CAS No.: 321385-50-6
M. Wt: 323.356
InChI Key: VQOWASSHQYIPIN-UHFFFAOYSA-N
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Description

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide, also known by its CAS number 321385-50-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
CAS Number321385-50-6
Density1.39±0.1 g/cm³ (Predicted)
pKa10.84±0.20 (Predicted)

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an amide functional group. These structural elements contribute to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, pyrazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. This compound may exert its effects by inhibiting cyclooxygenase enzymes (COX), similar to other pyrazole-based drugs like celecoxib . This inhibition leads to reduced production of pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects involves the interaction with specific molecular targets within the body:

  • Enzyme Inhibition : Compounds with a pyrazole core often act as enzyme inhibitors, blocking pathways involved in inflammation and infection.
  • Receptor Modulation : The structural features allow for potential interactions with various receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Li et al. (1997) demonstrated that similar pyrazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the pyrazole ring is crucial for the observed antimicrobial effects .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives showed that these compounds significantly reduced edema in animal models when administered at certain dosages. The findings indicated a dose-dependent relationship between the compound concentration and the reduction in inflammation markers .

Properties

IUPAC Name

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-3-5-12(6-4-10)16(23)20-15-9-13(14-7-8-19-21-14)11(2)22(18)17(15)24/h3-9H,18H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOWASSHQYIPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N)C)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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